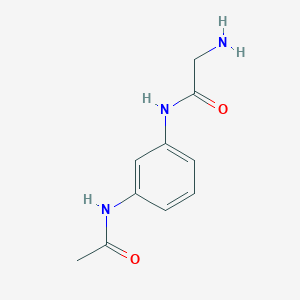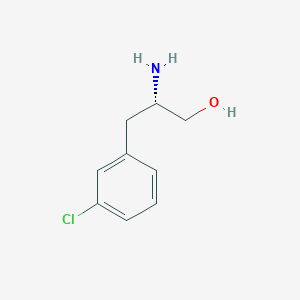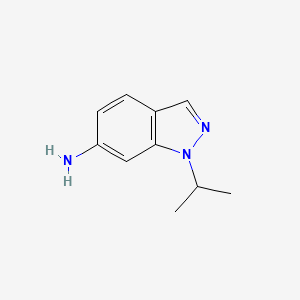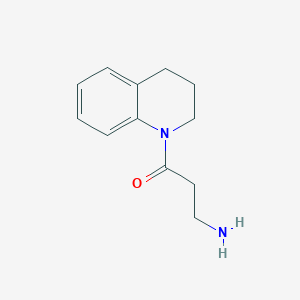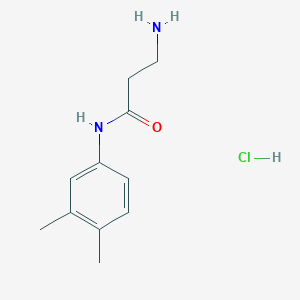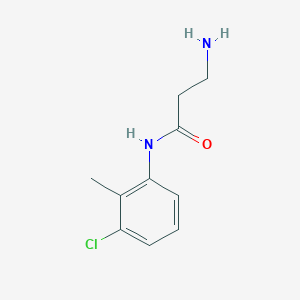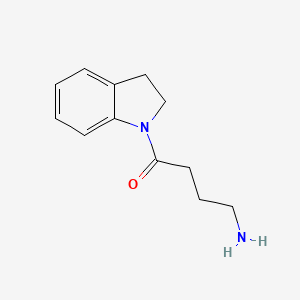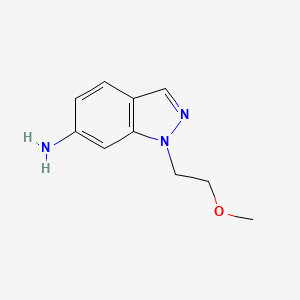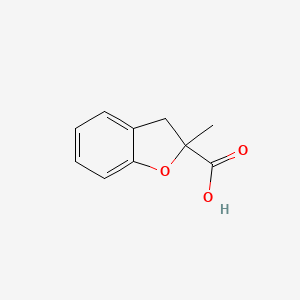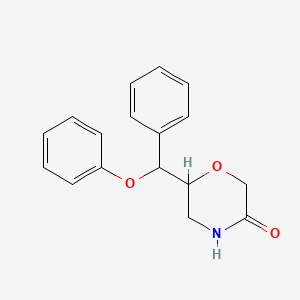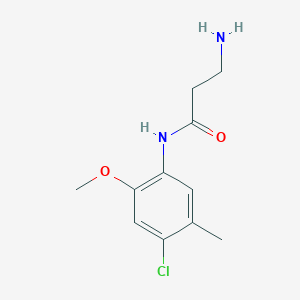
3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide
Vue d'ensemble
Description
3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide is a chemical compound with the molecular formula C11H15ClN2O2 and a molecular weight of 242.702 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound includes an amide group attached to a propyl chain, which is further connected to a phenyl ring. The phenyl ring is substituted with a chlorine atom, a methoxy group, and a methyl group .Applications De Recherche Scientifique
Pharmacological Properties and Clinical Use of Metoclopramide
Metoclopramide is a compound with structural elements that are reminiscent of the one mentioned, particularly in its amide linkage and substitution pattern, though not identical. It is used primarily for its prokinetic and antiemetic effects. It aids in gastrointestinal diagnostics, treating vomiting of different etiologies, and facilitating gastric emptying. The compound operates through enhancing gastrointestinal motility and blocking dopamine receptors, which is crucial for its effectiveness in treating conditions like gastroparesis and preventing nausea and vomiting associated with chemotherapy or surgery. Notably, it does not significantly affect gastric secretion, and its utility extends to improving the absorption of other drugs by accelerating gastric emptying (Pinder et al., 2012).
Antitumor Efficacy of FTY720
FTY720, or Fingolimod, a compound structurally distinct but relevant due to its pharmacological profile, has been investigated for its immunosuppressive and antitumor properties. It functions by modulating sphingosine-1-phosphate receptors, demonstrating potential beyond its primary use in treating multiple sclerosis. Its ability to induce apoptosis in cancer cells, independent of its immunosuppressive actions, underscores its versatility and potential in cancer therapy, illustrating the broad applicability of molecularly targeted therapies in oncology (Zhang et al., 2013).
Acrylamide in Food Products
Although acrylamide's primary concerns relate to its toxicological profile, research into its formation and presence in food products has significant implications for food safety and public health. Studies focusing on mitigating acrylamide formation during cooking processes contribute to the broader field of reducing dietary exposure to potentially harmful compounds, showcasing the intersection of chemistry, food science, and health (Keramat et al., 2011).
Neuroprotective and Cardioprotective Activities of Chlorogenic Acid
Chlorogenic acid, while structurally and functionally distinct from the queried compound, represents a class of naturally occurring compounds with diverse biological activities. Its broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, and metabolic modulatory actions, highlights the potential of natural compounds in preventing and treating various diseases, including neurodegenerative and cardiovascular diseases. The pharmacological diversity of such compounds underscores the importance of natural products in drug discovery and therapeutic development (Naveed et al., 2018).
Mécanisme D'action
Mode of Action
It may involve interactions with its targets that lead to changes in cellular processes .
Biochemical Pathways
It’s possible that this compound could influence various biochemical pathways depending on its specific targets .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the drug reaches its site of action .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Propriétés
IUPAC Name |
3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-7-5-9(14-11(15)3-4-13)10(16-2)6-8(7)12/h5-6H,3-4,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAWIKZSQKNGLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



